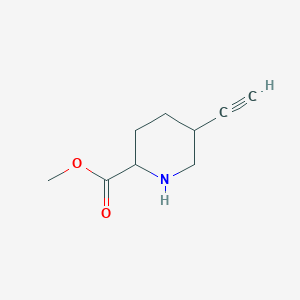

Methyl 5-ethynylpiperidine-2-carboxylate

Description

Contextual Significance of Piperidine-2-carboxylate Scaffolds in Organic Synthesis and Beyond

The piperidine (B6355638) scaffold, a six-membered nitrogen-containing heterocycle, is one of the most important structural units in the design of therapeutic agents. nih.gov Its derivatives are present in numerous classes of pharmaceuticals and naturally occurring alkaloids. nih.govresearchgate.net The prevalence of this scaffold stems from its ability to adopt well-defined chair and twist-boat conformations, which can orient substituents in precise three-dimensional arrangements to optimize interactions with biological targets. Furthermore, the nitrogen atom can act as a basic center, influencing the compound's solubility and ability to form salt bridges.

The piperidine-2-carboxylate substructure is particularly valuable as it is often derived from amino acids, providing a straightforward route to chiral, enantiomerically pure molecules. researchgate.net This chirality is crucial in modern drug development, where stereochemistry dictates biological activity. These scaffolds serve as versatile intermediates in the synthesis of complex molecules, including constrained peptides and novel therapeutic agents. researchgate.net The incorporation of the piperidine ring is a common strategy to enhance the drug-like properties of a molecule. nih.gov

| Drug Name | Therapeutic Class | Significance of Piperidine Moiety |

|---|---|---|

| Methylphenidate | Central Nervous System Stimulant | Core component influencing neurotransmitter reuptake inhibition. |

| Donepezil | Acetylcholinesterase Inhibitor | The piperidine ring is crucial for binding to the active site of the enzyme. |

| Fentanyl | Opioid Analgesic | The piperidine scaffold is essential for its potent opioid receptor activity. |

| Haloperidol | Antipsychotic | Forms a key part of the pharmacophore responsible for dopamine (B1211576) receptor antagonism. |

Strategic Importance of Ethynyl (B1212043) Functionalities in Molecular Design

The ethynyl (acetylene) group, though simple in structure, has become recognized as a privileged feature in medicinal chemistry. researchgate.netacs.org Its utility spans multiple strategic roles in the design of bioactive molecules.

First, due to its linear and rigid geometry, the ethynyl group serves as an excellent linker or spacer to connect two pharmacophoric elements within a molecule, holding them in a specific orientation with minimal conformational flexibility. researchgate.net This rigidity can be advantageous for optimizing binding affinity to a biological target.

Second, the ethynyl group can function as a pharmacophore itself or as an effective isostere of other chemical groups, such as a phenyl ring or a double bond. researchgate.net Its unique electronic properties can contribute to non-covalent interactions, including hydrogen bonding and π-system interactions, within a protein's binding site. researchgate.net

Third, the terminal alkyne is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the easy attachment of molecules containing the ethynyl group to other molecules bearing an azide (B81097) group. This has made the ethynyl functionality an invaluable tool in chemical biology for applications such as target identification, target engagement studies, and the generation of compound libraries. acs.org

| Compound Name | Therapeutic Class/Application | Role of the Ethynyl Group |

|---|---|---|

| Ethinylestradiol | Synthetic Estrogen | Blocks metabolic degradation of the adjacent hydroxyl group, enhancing oral bioavailability. nih.gov |

| Efavirenz | Anti-HIV (NNRTI) | Acts as a key pharmacophoric element for binding to HIV-1 reverse transcriptase. |

| Erlotinib | Anticancer (EGFR Inhibitor) | The ethynyl group occupies a hydrophobic pocket in the ATP-binding site of the EGFR kinase. |

| Safinamide | Anti-Parkinson's (MAO-B Inhibitor) | Contributes to the potency and selectivity of the molecule. |

Rationale for Research Focus on Methyl 5-Ethynylpiperidine-2-carboxylate Analogues

The rationale for focusing research on this compound and its analogues lies in the synergistic potential of combining the well-established piperidine-2-carboxylate scaffold with the versatile ethynyl group. This strategic molecular design aims to generate novel compounds with unique properties for applications in medicinal chemistry and chemical biology.

The research is driven by the hypothesis that merging these two motifs can lead to:

Novel Chemical Scaffolds: Creating molecules with new three-dimensional shapes that can explore previously un-drugged biological space. The rigid ethynyl group can significantly influence the conformational preference of the piperidine ring, leading to derivatives with fixed spatial arrangements of substituents.

Enhanced Biological Activity: The ethynyl group can serve as a key binding element, probing interactions within a target protein's active site. Its introduction into the piperidine scaffold can modulate the parent molecule's potency, selectivity, and pharmacokinetic properties.

Versatile Chemical Probes: The terminal alkyne provides a reactive handle for click chemistry. acs.org This allows analogues of this compound to be easily conjugated with reporter tags (like fluorophores or biotin), facilitating studies in target identification, validation, and imaging.

Libraries for Drug Discovery: The compound serves as a versatile building block for the synthesis of diverse compound libraries. The ester can be hydrolyzed to the carboxylic acid and coupled with various amines, while the ethynyl group can undergo a variety of chemical transformations, including cycloadditions and coupling reactions.

| Structural Moiety | Key Properties and Roles |

|---|---|

| Piperidine-2-carboxylate | Proven pharmaceutical scaffold; provides defined 3D structure; readily available in chiral forms; nitrogen atom influences solubility and salt formation. nih.govresearchgate.net |

| Ethynyl Group | Rigid, linear linker; pharmacophoric element; bioisostere; reactive handle for click chemistry and further functionalization. researchgate.netacs.org |

Overview of Key Academic Research Trajectories

Academic research centered on this compound and its analogues is expected to follow several key trajectories, reflecting its potential as both a bioactive compound and a versatile chemical tool.

Synthetic Methodology Development: A primary focus would be on establishing efficient, stereoselective synthetic routes to access the target compound and its derivatives. Research would likely explore novel cyclization strategies, methods for introducing the ethynyl group onto the piperidine ring, and pathways starting from readily available chiral precursors like amino acids to ensure enantiomeric purity. nih.govresearchgate.net

Medicinal Chemistry Exploration: A significant research trajectory involves the synthesis of a library of analogues to probe structure-activity relationships (SAR). This would include modifying the substitution on the piperidine nitrogen, converting the methyl ester to other functional groups (e.g., amides, alcohols), and using the ethynyl group as a launching point for further derivatization. These new compounds would be screened against a wide array of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, where piperidine-containing molecules have previously shown activity. ajchem-a.commdpi.com

Chemical Biology Applications: Leveraging the terminal alkyne, a major research avenue would be the development of chemical probes. Analogues could be designed and synthesized for use in activity-based protein profiling (ABPP) and target deconvolution studies. By attaching affinity tags or fluorescent dyes via click chemistry, these molecules can be used to identify and study the biological targets of piperidine-based compounds, illuminating their mechanisms of action. acs.org

Conformational and Structural Analysis: Research would also focus on the detailed structural analysis of these molecules. Techniques such as NMR spectroscopy and X-ray crystallography would be employed to understand how the rigid ethynyl substituent influences the conformational equilibrium of the piperidine ring. This fundamental understanding is critical for rational drug design, as the three-dimensional shape of a molecule is a key determinant of its biological function. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-ethynylpiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h1,7-8,10H,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLGJHDGNFMINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetic Studies Relevant to Methyl 5 Ethynylpiperidine 2 Carboxylate Synthesis

Mechanistic Pathways for Key Bond-Forming Reactions

The construction of the Methyl 5-ethynylpiperidine-2-carboxylate molecule involves the formation of the piperidine (B6355638) ring and the introduction of the ethynyl (B1212043) and methyl carboxylate substituents. Several synthetic strategies can be envisaged, with the key bond-forming reactions likely involving intramolecular cyclization or multicomponent reactions.

One plausible approach is the intramolecular cyclization of a linear precursor containing the requisite functional groups. For instance, an amino-alkyne could undergo a 6-endo-dig cyclization. This type of reaction can be promoted by various catalysts and proceeds through the activation of the alkyne by a Lewis acid or transition metal, followed by nucleophilic attack by the amine. nih.govmdpi.com The mechanism would likely involve the formation of an iminium ion intermediate, which is then reduced to form the piperidine ring. nih.govmdpi.com

Another viable pathway is a multicomponent reaction, which offers the advantage of building complexity in a single step. A plausible mechanism could involve the condensation of an amine, an aldehyde, and a β-ketoester in the presence of a catalyst. researchgate.net This could proceed through the formation of an imine and an enamine, which then participate in a cascade of reactions, such as a tandem Mannich-Michael reaction or an aza-Diels-Alder cyclization, to furnish the highly substituted piperidine ring. whiterose.ac.uk

A potential mechanistic pathway for a multicomponent synthesis is outlined below:

Formation of Intermediates: A Lewis acid catalyst promotes the formation of an imine from an aniline and an aldehyde, and an enamine from a β-ketoester. whiterose.ac.uk

Condensation: The enamine undergoes a Knoevenagel-type condensation with another molecule of the aldehyde to form an iminium ion-Knoevenagel product. whiterose.ac.uk

Cyclization: Tautomerization of the imine to an enamine generates a diene, which can then undergo an aza-Diels-Alder cyclization to form the piperidine ring. whiterose.ac.uk

Investigation of Intermediates and Transition States

The stereochemical outcome of the synthesis of this compound is dictated by the energies of the intermediates and transition states along the reaction pathway. For intramolecular cyclizations, the geometry of the transition state during the ring-closing step is crucial. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into these structures. nih.gov For example, DFT calculations on similar cyclization reactions have suggested that the reaction proceeds through a mechanism with significant carbocationic character, with the stability of the cis or trans carbocation intermediate influencing the final stereochemistry. nih.gov

Mechanistic studies on copper-catalyzed intramolecular C-H amination for the synthesis of piperidines have involved the isolation of relevant fluorinated copper intermediates to complete the mechanistic picture. acs.org

Kinetic and Thermodynamic Control in Stereoselective Transformations

The stereoselective synthesis of this compound can be governed by either kinetic or thermodynamic control. wikipedia.org Under kinetic control, the product that is formed fastest will predominate, which is the product that proceeds through the lowest energy transition state. nih.govwikipedia.org Under thermodynamic control, the reaction is allowed to reach equilibrium, and the most stable product will be the major isomer. nih.govwikipedia.org

In the context of piperidine synthesis, it has been demonstrated that the choice of catalyst and reaction conditions can switch between kinetic and thermodynamic control. nih.gov For example, in the cyclization of certain aldehydes, Lewis acid catalysis at low temperatures can lead to the kinetically favored cis-piperidine, which can then isomerize to the thermodynamically more stable trans-piperidine upon warming. nih.gov Conversely, using a Brønsted acid catalyst can directly lead to the cis product. nih.gov

The general principles of kinetic and thermodynamic control are summarized in the table below.

| Control Type | Favored Product | Reaction Conditions |

| Kinetic Control | The product that forms the fastest (lowest activation energy). | Lower temperatures, shorter reaction times. |

| Thermodynamic Control | The most stable product (lowest Gibbs free energy). | Higher temperatures, longer reaction times to allow for equilibrium. |

The application of these principles is crucial for directing the stereochemical outcome of the synthesis of this compound. For instance, if a particular stereoisomer is desired, the reaction conditions can be tuned to favor either the kinetic or thermodynamic product.

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in the efficient and selective synthesis of functionalized piperidines. iciq.orgacs.orgnih.gov Both acid and metal catalysts have been extensively used to promote the key bond-forming reactions.

Acid Catalysis:

Brønsted acids (e.g., HCl) and Lewis acids (e.g., MeAlCl₂) can catalyze carbonyl ene and Prins cyclizations to form 3,4-disubstituted piperidines. nih.gov The choice of acid can influence the stereoselectivity of the reaction. nih.gov

Alum has been reported as an efficient catalyst for the multicomponent synthesis of functionalized piperidines from anilines, aldehydes, and β-ketoesters. researchgate.net

Transition Metal Catalysis:

Palladium(II) catalysts , such as PdCl₂(CH₃CN)₂, have been used for the efficient synthesis of 2- and 2,6-substituted piperidines via a 1,3-chirality transfer reaction with high stereoselectivity. nih.gov

Rhodium catalysts have been employed in the asymmetric carbometalation of dihydropyridines to provide access to enantiomerically enriched 3-substituted piperidines. acs.org

Copper catalysts have been utilized in intramolecular C-H amination reactions for the synthesis of both pyrrolidines and piperidines. acs.org

Iodine catalysis under visible light has been shown to selectively promote piperidine formation through a C-sp³-H amination reaction, proceeding through two interlocked catalytic cycles involving radical C-H functionalization and iodine-catalyzed C-N bond formation. acs.orgscispace.com

The choice of catalyst is critical for controlling the reaction pathway, enhancing the reaction rate, and dictating the stereoselectivity of the final product. For the synthesis of this compound, a carefully selected catalytic system would be essential to achieve high yield and the desired stereochemical configuration.

Chemical Transformations and Derivatization Strategies for Methyl 5 Ethynylpiperidine 2 Carboxylate Scaffold

Reactions at the Ethynyl (B1212043) Functionality

The terminal ethynyl group is a highly versatile functional handle that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for the formation of 1,4-disubstituted 1,2,3-triazoles. nih.govuniovi.esrsc.org This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. The ethynyl group of Methyl 5-ethynylpiperidine-2-carboxylate can readily react with a wide range of organic azides in the presence of a copper(I) catalyst to yield the corresponding triazole-linked piperidine (B6355638) derivatives.

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Entry | Azide (B81097) (R-N₃) | Product |

|---|---|---|

| 1 | Benzyl azide | Methyl 5-(1-benzyl-1H-1,2,3-triazol-4-yl)piperidine-2-carboxylate |

| 2 | Phenyl azide | Methyl 5-(1-phenyl-1H-1,2,3-triazol-4-yl)piperidine-2-carboxylate |

Beyond CuAAC, the ethynyl group can also participate in other cycloaddition reactions, such as [3+2] cycloadditions with nitrile oxides or nitrones to generate isoxazoles and isoxazolines, respectively. These reactions provide access to a variety of five-membered heterocyclic rings attached to the piperidine core.

The terminal alkyne can be further functionalized through various alkynylation reactions. The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction, allows for the connection of the ethynylpiperidine scaffold to a wide range of aryl or vinyl halides. libretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of complex molecules with extended π-systems.

Hydrofunctionalization reactions of the alkyne moiety introduce new functional groups across the carbon-carbon triple bond. Examples include hydroamination, hydrothiolation, and hydroboration, which lead to the formation of enamines, vinyl sulfides, and vinylboranes, respectively. These products can serve as versatile intermediates for further synthetic transformations.

Modifications of the Piperidine Nitrogen and Ring System

The secondary amine of the piperidine ring offers numerous opportunities for derivatization, influencing the molecule's physical, chemical, and biological properties.

The piperidine nitrogen can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkyl halides or through reductive amination with aldehydes or ketones. echemi.com N-acylation with acyl chlorides or anhydrides provides the corresponding amides. These modifications are crucial for modulating the basicity and lipophilicity of the piperidine ring.

Protecting group chemistry is essential for multi-step syntheses involving the piperidine scaffold. The nitrogen atom is commonly protected with groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). nih.gov The Boc group is typically introduced using di-tert-butyl dicarbonate and can be removed under acidic conditions, while the Cbz group is installed using benzyl chloroformate and is cleaved by hydrogenolysis. The choice of protecting group depends on the stability required for subsequent reaction steps.

Table 2: Common N-Protecting Groups for the Piperidine Nitrogen

| Protecting Group | Reagent for Introduction | Conditions for Removal |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) nih.gov |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

While less common, transformations of the piperidine ring itself can lead to novel heterocyclic scaffolds. Ring expansion reactions could potentially be achieved through methods such as the Tiffeneau-Demjanov rearrangement, although this would require prior functionalization of the ring.

Ring contraction of N-acyl piperidines to form substituted pyrrolidines has been reported and could be a viable strategy for modifying the core structure of this compound derivatives. These transformations often proceed through radical or photochemical mechanisms.

Transformations of the Carboxylate Ester Group

The methyl ester at the 2-position of the piperidine ring is a versatile functional group that can be converted into a variety of other functionalities.

The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.comadichemistry.com This transformation provides access to 5-ethynylpiperidine-2-methanol, a valuable building block for further derivatization.

Hydrolysis of the methyl ester, typically under basic conditions (saponification), yields the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines to form amides using standard peptide coupling reagents such as EDC/HOBt or HATU. nih.govnih.gov This allows for the introduction of a wide range of substituents at the 2-position of the piperidine ring.

Table 3: Representative Transformations of the Carboxylate Ester Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

| Hydrolysis | NaOH or KOH, then H₃O⁺ | Carboxylic acid |

Amidation, Reduction, and Hydrolysis Reactions

The ester functionality at the C2 position of the piperidine ring is a prime site for a variety of chemical modifications.

Amidation

The direct conversion of the methyl ester to an amide is a fundamental transformation for introducing a wide array of functional groups. This can be achieved through direct aminolysis or by using modern coupling techniques. While direct reaction with an amine can be slow, the use of coupling agents significantly enhances the reaction rate and yield. Common methods include the use of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) nih.gov. These reagents activate the carboxylic acid (formed in situ via hydrolysis or used directly) to facilitate nucleophilic attack by an amine nih.govresearchgate.net.

For instance, the coupling of a carboxylic acid with an amine using EDC and a catalytic amount of HOBt in a suitable solvent like acetonitrile can provide the corresponding amide in good to excellent yields nih.gov. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Table 1: Representative Amidation Reactions of this compound This data is representative of typical amidation reactions and is for illustrative purposes.

| Amine | Coupling Reagents | Product | Expected Yield (%) |

|---|---|---|---|

| Benzylamine | EDC, HOBt, DIPEA | N-Benzyl-5-ethynylpiperidine-2-carboxamide | 85-95 |

| Morpholine | HATU, DIPEA | (5-Ethynylpiperidin-2-yl)(morpholino)methanone | 80-90 |

| Aniline | BOP-Cl, Et3N | 5-Ethynyl-N-phenylpiperidine-2-carboxamide | 70-85 |

Reduction

The ester group of this compound can be readily reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation, capable of reducing esters to alcohols efficiently masterorganicchemistry.comyoutube.comochemacademy.com. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide masterorganicchemistry.comyoutube.com.

Alternatively, for a milder reduction, sodium borohydride (NaBH₄) can be used, although it is generally less reactive towards esters compared to aldehydes and ketones ochemacademy.com. The reduction of the ester yields (5-ethynylpiperidin-2-yl)methanol, a valuable intermediate for further derivatization.

Table 2: Reduction of this compound This data is representative of typical reduction reactions and is for illustrative purposes.

| Reducing Agent | Solvent | Product | Expected Yield (%) |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (5-Ethynylpiperidin-2-yl)methanol | 90-98 |

| Sodium Borohydride (NaBH₄) / LiCl | Ethanol/THF | (5-Ethynylpiperidin-2-yl)methanol | 75-85 |

Hydrolysis

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step in the derivatization of the scaffold, providing a key intermediate for the synthesis of other derivatives google.com. This transformation can be achieved under either acidic or basic conditions google.comprepchem.com.

Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) prepchem.com. The reaction is irreversible and yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid prepchem.com.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process google.com. To drive the reaction to completion, it is usually performed with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) google.comprepchem.com.

Table 3: Hydrolysis of this compound This data is representative of typical hydrolysis reactions and is for illustrative purposes.

| Conditions | Product | Expected Yield (%) |

|---|

Access to Other Carboxylic Acid Derivatives

The 5-ethynylpiperidine-2-carboxylic acid obtained from hydrolysis serves as a versatile precursor for a variety of other carboxylic acid derivatives. These derivatives can be used to introduce different functionalities and to construct more complex molecules.

Acid Chlorides

The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-ethynylpiperidine-2-carbonyl chloride is a highly valuable intermediate that can readily react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively.

Anhydrides

Symmetrical or mixed anhydrides can be prepared from the carboxylic acid. For example, reaction with a dehydrating agent like dicyclohexylcarbodiimide (DCC) or treatment of the carboxylate salt with an acyl chloride can yield the corresponding anhydride. These anhydrides are also effective acylating agents.

Other Esters

While the starting material is a methyl ester, the carboxylic acid allows for the synthesis of a wide variety of other esters through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This method allows for the introduction of different alkyl or aryl groups, which can modulate the steric and electronic properties of the molecule.

Table 4: Synthesis of Other Carboxylic Acid Derivatives from 5-Ethynylpiperidine-2-carboxylic acid This data is representative of typical derivatization reactions and is for illustrative purposes.

| Reagent(s) | Product Type | Example Product |

|---|---|---|

| SOCl₂ or (COCl)₂ | Acid Chloride | 5-Ethynylpiperidine-2-carbonyl chloride |

| Acetic Anhydride | Mixed Anhydride | Acetic (5-ethynylpiperidine-2-carbonyl) anhydride |

| Ethanol, H₂SO₄ (cat.) | Ester | Ethyl 5-ethynylpiperidine-2-carboxylate |

| Benzyl alcohol, DCC, DMAP | Ester | Benzyl 5-ethynylpiperidine-2-carboxylate |

Advanced Analytical Techniques for Structural and Stereochemical Characterization in Methyl 5 Ethynylpiperidine 2 Carboxylate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For derivatives of Methyl 5-ethynylpiperidine-2-carboxylate, NMR is crucial for confirming the connectivity of atoms and, importantly, for assigning the relative and absolute stereochemistry and analyzing the conformational dynamics of the piperidine (B6355638) ring.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The orientation of the substituents at the C2 and C5 positions (axial or equatorial) profoundly influences the molecule's three-dimensional shape and its biological activity. The stereochemical relationship between the C2-methoxycarbonyl and the C5-ethynyl groups can be determined by analyzing the coupling constants (J-values) of the ring protons. niscpr.res.in

For a 2,5-disubstituted piperidine, the coupling constants between adjacent protons are diagnostic of their dihedral angles, as described by the Karplus equation. Large diaxial coupling constants (³J_Hax,Hax ≈ 10-13 Hz) are typically observed between axial protons, while smaller axial-equatorial (³J_Hax,Heq ≈ 2-5 Hz) and equatorial-equatorial (³J_Heq,Heq ≈ 2-5 Hz) couplings are expected. niscpr.res.in By carefully analyzing the multiplicity and coupling constants of the signals for the protons at C2, C3, C4, C5, and C6, the preferred chair conformation and the relative stereochemistry (cis or trans) of the substituents can be established. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign all proton and carbon signals. acs.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide further evidence for stereochemical assignments by identifying protons that are close in space.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Couplings (J, Hz) |

|---|---|---|---|

| 2-H | ~3.5 - 4.0 | ~55 - 60 | ³J(H2, H3) |

| 3-H | ~1.5 - 2.2 | ~25 - 35 | ³J(H3, H2), ³J(H3, H4) |

| 4-H | ~1.4 - 2.0 | ~20 - 30 | ³J(H4, H3), ³J(H4, H5) |

| 5-H | ~2.5 - 3.0 | ~30 - 40 | ³J(H5, H4), ³J(H5, H6) |

| 6-H | ~2.8 - 3.4 | ~45 - 55 | ³J(H6, H5) |

| COOCH₃ | ~3.7 | ~52 (CH₃), ~170-175 (C=O) | - |

| C≡CH | ~2.0 - 2.5 | ~70-80 (C≡C), ~75-85 (C≡C-H) | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents on the piperidine ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight and elemental composition of synthesized compounds. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula of this compound with a high degree of confidence.

The fragmentation patterns observed in the mass spectrum, particularly in tandem mass spectrometry (MS/MS) experiments, can provide valuable structural information. researchgate.net Common fragmentation pathways for piperidine derivatives under electron ionization (EI) or electrospray ionization (ESI) include alpha-cleavage adjacent to the nitrogen atom and cleavage of the bonds to the ring substituents. libretexts.orgnih.gov For this compound, characteristic fragments would likely correspond to the loss of the methoxycarbonyl group (-COOCH₃), the ethynyl (B1212043) group (-C≡CH), or cleavage of the piperidine ring itself.

Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for real-time reaction monitoring. nih.govnih.gov By analyzing small aliquots of a reaction mixture over time, chemists can track the consumption of starting materials, the formation of intermediates, and the appearance of the desired product and any byproducts. This allows for the precise optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 180.1025 |

| [M-CH₃O]⁺ | Loss of methoxy (B1213986) radical | 149.0712 |

| [M-COOCH₃]⁺ | Loss of methoxycarbonyl group | 121.0864 |

| [M-C₂H]⁺ | Loss of ethynyl radical | 155.0970 |

| C₅H₁₀N⁺ | Piperidine ring fragment after α-cleavage | 84.0813 |

Note: The expected m/z values are for the monoisotopic masses of the protonated species.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While NMR provides information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate a three-dimensional electron density map, from which the precise positions of all atoms can be determined.

For a chiral molecule like this compound, X-ray crystallography can confirm the relative and absolute stereochemistry of the chiral centers. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the piperidine ring and the orientation of its substituents in the crystal lattice. nih.gov This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.

Although a crystal structure for this compound is not publicly available, the crystallographic data for a similar piperidine derivative, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, illustrates the type of detailed information that can be obtained. iucr.orgiucr.org In this related structure, the piperidine ring adopts a chair conformation with the ethyl ester group in an equatorial position. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(4) |

| b (Å) | 15.432(6) |

| c (Å) | 16.789(7) |

| β (°) | 98.765(7) |

| Volume (ų) | 2589.1(18) |

| Z | 4 |

Data is for a representative analog and not this compound itself. nih.gov

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Determination

Since this compound possesses at least two chiral centers (at C2 and C5), it can exist as a mixture of enantiomers and diastereomers. Determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is critical, especially in pharmaceutical applications where different enantiomers can have vastly different biological effects. eijppr.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including piperidine derivatives. nih.govresearchgate.net

The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of hexane (B92381) and alcohols), flow rate, and detection wavelength to achieve baseline separation of the enantiomers. nih.govresearchgate.net Once a method is established, the enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers.

In some cases, pre-column derivatization with a chiral or UV-active agent can be employed to facilitate separation and detection, especially for compounds lacking a strong chromophore. nih.gov Spectroscopic methods, such as circular dichroism (CD), can also be used in conjunction with chromatography to provide information about the absolute configuration of the eluted enantiomers.

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |

|---|---|---|

| Chiral Stationary Phase | Chiralpak AD-H (amylose derivative) | Chiralcel OJ-H (cellulose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) | Acetonitrile/Methanol (80:20 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 220 nm | UV at 230 nm |

| Typical Retention Times | Enantiomer 1: ~8 min, Enantiomer 2: ~10 min | Enantiomer 1: ~12 min, Enantiomer 2: ~15 min |

| Resolution (Rs) | > 2.0 | > 1.8 |

These are representative conditions and would require optimization for this compound.

Computational Chemistry and Theoretical Studies on Methyl 5 Ethynylpiperidine 2 Carboxylate

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and properties. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the electron distribution and energy of a molecule like Methyl 5-ethynylpiperidine-2-carboxylate.

These calculations can predict a variety of electronic properties:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density and Electrostatic Potential: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. The electrostatic potential map highlights areas susceptible to nucleophilic or electrophilic attack. For this compound, the ethynyl (B1212043) group, the ester carbonyl group, and the nitrogen atom would be key areas of interest.

Chemical Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from QM calculations to quantify the molecule's reactivity.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical stability |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum mechanical calculations. Actual values would require specific computations using a selected level of theory and basis set.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The piperidine (B6355638) ring is not planar and can exist in various conformations, such as chair, boat, and twist-boat forms. The substituents (ethynyl and methyl carboxylate groups) can adopt either axial or equatorial positions. MD simulations can determine the relative energies of these different conformers and the energy barriers for conversion between them, identifying the most stable, low-energy conformations. nih.gov The conformational preferences of substituted piperidines are critical as they dictate the three-dimensional shape of the molecule, which is essential for its interaction with biological targets. nih.gov

Ligand-Target Interactions: If this compound is being investigated as a potential ligand for a biological target (e.g., a protein receptor or enzyme), MD simulations can model their interaction. These simulations can reveal the stability of the ligand-protein complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, which is a measure of the ligand's binding affinity. mdpi.commdpi.com

In Silico Approaches for Scaffold Design and Chemical Space Exploration

The piperidine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in many natural products. nih.gov In silico methods can be used to explore the chemical space around the this compound scaffold to design new molecules with desired properties.

Key in silico approaches include:

Scaffold Hopping and Bioisosteric Replacement: Computational algorithms can suggest replacing parts of the molecule (e.g., the ethynyl or ester group) with other functional groups that have similar steric and electronic properties (bioisosteres) to potentially improve activity or other properties like solubility or metabolic stability.

Virtual Library Design: Based on the this compound scaffold, a large virtual library of related compounds can be generated by computationally adding a variety of substituents at different positions. nih.gov This library can then be screened virtually against a biological target to identify promising candidates for synthesis. researchgate.net This approach accelerates the drug discovery process by prioritizing compounds that are most likely to be active. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD): The piperidine core of the molecule can be considered a 3D fragment. Computational analysis of its shape and properties can guide its incorporation into larger molecules designed to fit into the binding sites of therapeutic targets. nih.govastx.com

Prediction of Synthetic Pathways and Reaction Outcomes

Computational tools are increasingly being used to assist in synthetic chemistry. For a target molecule like this compound, computational approaches can aid in:

Retrosynthetic Analysis: Software programs can propose potential disconnections in the target molecule to identify simpler, commercially available starting materials. amazonaws.com This helps in designing a logical and efficient synthetic route. For this molecule, key disconnections would likely be at the C-C bond of the ethynyl group and the C-N or C-C bonds within the piperidine ring formed during its synthesis.

Reaction Modeling: QM calculations can be used to model the transition states and reaction pathways of proposed synthetic steps. This can help predict the feasibility of a reaction, estimate its activation energy, and anticipate potential side products. By understanding the reaction mechanism at a molecular level, chemists can optimize reaction conditions such as temperature, solvent, and catalyst choice.

By integrating these diverse computational methodologies, a comprehensive theoretical understanding of this compound can be constructed, guiding its experimental investigation and application in fields such as medicinal chemistry and materials science.

Emerging Research Directions and Future Perspectives in Methyl 5 Ethynylpiperidine 2 Carboxylate Chemistry

Advancements in Stereoselective and Asymmetric Synthesis

The biological activity of piperidine (B6355638) derivatives is often dictated by their stereochemistry. Consequently, the development of stereoselective and asymmetric methods for the synthesis of specifically substituted piperidines is a paramount goal in organic chemistry. While direct asymmetric synthesis routes for Methyl 5-ethynylpiperidine-2-carboxylate are not yet extensively documented, progress in the broader field of piperidine synthesis offers a clear roadmap for future research.

Key strategies involve the use of chiral catalysts and auxiliaries to control the formation of stereocenters. For instance, rhodium-catalyzed C-H insertion reactions have been employed for the site-selective and stereoselective functionalization of the piperidine ring. nih.govresearchgate.net The choice of catalyst and the nature of the nitrogen-protecting group can direct functionalization to the C2, C3, or C4 positions with high levels of diastereoselectivity. nih.gov Another powerful approach is the use of photoredox catalysis for the α-amino C–H arylation of densely functionalized piperidines, which can proceed with high diastereoselectivity to yield the most thermodynamically stable stereoisomer. nih.gov

Future research will likely focus on adapting these methodologies to substrates bearing an ethynyl (B1212043) group. The challenge will be to achieve high stereocontrol without interfering with the alkyne functionality. Asymmetric hydrogenation of a suitable dihydropyridine (B1217469) precursor or diastereoselective addition to a piperidine imine are plausible routes that could be explored to access enantiomerically pure forms of this compound.

| Strategy | Catalyst/Reagent Type | Target Position | Key Advantages | Potential Challenges for Ethynyl Substrates |

|---|---|---|---|---|

| Rhodium-Catalyzed C-H Insertion | Dirhodium catalysts (e.g., Rh₂(R-TPPTTL)₄) | C2, C3, C4 | High site- and stereoselectivity. nih.gov | Potential for catalyst interaction with the alkyne. |

| Photoredox C-H Arylation | Iridium(III) complexes | α-amino (C2/C6) | High diastereoselectivity via epimerization. nih.gov | Compatibility of reaction conditions with the ethynyl group. |

| Palladium-Catalyzed C(sp³)–H Arylation | Palladium(II) acetate (B1210297) with directing groups | C4 | Functionalization of unactivated C-H bonds. acs.org | Directing group installation and removal. |

| Asymmetric Hydrogenation | Chiral transition metal catalysts (e.g., Rh, Ru) | Global | Direct route to chiral piperidines from dihydropyridines. | Potential for alkyne reduction. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis is revolutionizing pharmaceutical and chemical manufacturing. nih.govresearchgate.net These technologies offer enhanced safety, scalability, and efficiency, making them highly attractive for the synthesis of complex molecules like this compound.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govthieme-connect.de This is particularly advantageous for reactions involving hazardous reagents or unstable intermediates, which can be generated and consumed in situ in small volumes, minimizing risk. nih.gov For the synthesis of piperidine derivatives, flow chemistry could enable multi-step sequences, such as cyclization, functionalization, and purification, to be performed in a continuous, streamlined process. nih.gov

Automated synthesis platforms, such as robotic systems, can perform numerous reactions in parallel, accelerating the discovery of new compounds and the optimization of reaction conditions. nih.govchemrxiv.org An automated platform could be used to rapidly screen a library of catalysts and conditions for the stereoselective synthesis of this compound or to synthesize a library of derivatives for biological screening. nih.gov The integration of flow reactors with automated platforms represents a powerful synergy, enabling on-demand, self-optimizing synthesis of complex heterocyclic compounds. nih.gov

| Technology | Key Features | Application to this compound Synthesis | Expected Benefits |

|---|---|---|---|

| Continuous Flow Chemistry | Precise control of reaction parameters; enhanced heat/mass transfer; improved safety. nih.govnih.gov | Multi-step synthesis, handling of reactive intermediates, scale-up production. | Higher yields, improved purity, enhanced safety, easier scalability. |

| Automated Parallel Synthesis | High-throughput reaction screening and execution. nih.gov | Optimization of catalytic steps, library synthesis of derivatives. | Rapid discovery of optimal conditions, accelerated structure-activity relationship (SAR) studies. |

| Integrated Flow and Automation | Telescoped reactions with automated optimization and analysis. chemrxiv.org | "End-to-end" synthesis from starting materials to purified product with real-time optimization. | Increased efficiency, reduced development time, on-demand synthesis. |

Sustainable and Environmentally Benign Synthetic Strategies

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. mdpi.com Applying these principles to the synthesis of this compound is a key area for future research.

One major focus is the replacement of traditional volatile organic solvents with more sustainable alternatives, such as bio-based solvents (e.g., 2,2,5,5-tetramethyloxolane) or even water. mdpi.comresearchgate.net The development of catalytic reactions that can proceed efficiently in these green solvents is crucial. For instance, metal-free "click chemistry" reactions have been successfully performed in green solvents, highlighting a potential route for derivatizing the ethynyl group in an environmentally friendly manner. nih.gov

Other green strategies include the use of microwave-assisted synthesis to reduce reaction times and energy input, and the development of recyclable catalysts to minimize waste. mdpi.com Solvent-free, or neat, reaction conditions, where reactants are mixed without a solvent, represent another highly efficient and green approach. mdpi.com The synthesis of various heterocyclic compounds has been demonstrated using these methods, suggesting their applicability to the piperidine framework.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique structure of this compound, particularly the terminal alkyne, makes it an attractive candidate for applications beyond medicine, in the realms of materials science and nanotechnology. The ethynyl group is a versatile functional handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net

This reactivity allows the compound to be readily conjugated to other molecules, polymers, or surfaces. In materials science, it could be used as a monomer for the synthesis of novel polymers with tailored properties. The rigid piperidine ring could impart specific conformational constraints to the polymer backbone, while the ester group could be hydrolyzed to create charged polymers or further functionalized.

In nanotechnology, the ability to "click" this compound onto surfaces is of significant interest. It could be used to functionalize nanoparticles, quantum dots, or sensor surfaces. This could be leveraged to create targeted drug delivery systems, where the piperidine moiety interacts with a biological target, or to develop new biosensors where the binding of an analyte to the piperidine scaffold induces a detectable signal. The development of ambivalent, bio-derived building blocks containing both azide (B81097) and alkyne moieties demonstrates the growing interest in using such "clickable" molecules for creating new materials. researchgate.net Future research will undoubtedly explore the potential of this ethynyl-substituted piperidine as a bridge between synthetic chemistry and advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-ethynylpiperidine-2-carboxylate?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as ethynyl-containing intermediates with piperidine derivatives. Key steps include nucleophilic substitution (e.g., using sodium azide in dimethylformamide) and esterification under anhydrous conditions. Reaction optimization requires precise control of temperature (60–80°C) and stoichiometric ratios of reagents like phosphorus oxychloride as a dehydrating agent. Yield optimization may involve iterative adjustments to solvent polarity (e.g., DMF or THF) and reaction time (8–12 hours) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze H and C spectra to confirm the ethynyl (-C≡CH) and ester (-COOCH) groups.

- X-ray crystallography : Resolve bond angles and stereochemistry, particularly for the piperidine ring conformation.

- HPLC-MS : Verify purity (>98%) and molecular weight (e.g., 183.22 g/mol via ESI-MS) .

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the ester group. Avoid proximity to ignition sources due to the ethynyl group’s flammability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations).

- Advanced NMR techniques : Use HSQC or NOESY to resolve overlapping signals caused by conformational flexibility in the piperidine ring.

- Controlled experiments : Repeat syntheses under inert atmospheres to rule out oxidation artifacts .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors.

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) to enhance ethynyl group incorporation.

- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Q. How can researchers assess the compound’s potential ecological toxicity given limited data?

- Methodological Answer :

- In vitro assays : Perform acute toxicity tests using Daphnia magna or algal models (OECD Test No. 202/201).

- QSAR modeling : Predict bioaccumulation potential using logP values (estimated 1.8–2.2) and molecular descriptors.

- Degradation studies : Evaluate hydrolysis rates under pH-varied conditions (pH 4–9) to estimate environmental persistence .

Q. How can structure-activity relationships (SAR) be established for this compound’s biological activity?

- Methodological Answer :

- Computational docking : Model interactions with target proteins (e.g., acetylcholinesterase) using software like AutoDock Vina.

- Site-directed mutagenesis : Modify key residues in enzyme binding pockets to validate hypothesized interactions.

- Pharmacophore mapping : Identify critical functional groups (e.g., ethynyl for π-π stacking) using comparative activity data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.